Enhanced JNK Kinase Inhibition by 4-Methoxybenzyl Moiety in Thiadiazole Scaffolds: Direct Comparator Evidence
In a series of thiadiazole-based JNK inhibitors, the 4-methoxybenzyl-bearing analog (BI-90H8) demonstrated clear superiority over the simple benzyl analog (BI-90E2) in both a kinase activity assay (LANTHA) and a pepJIP1 displacement assay (DELFIA). Specifically, BI-90H8 exhibited an IC50 of 9.1 μM in the JNK1 kinase inhibition assay, whereas BI-90E2 showed no significant inhibition up to 25 μM [1]. This provides direct evidence that the 4-methoxybenzyl group—a core structural feature of CAS 1170965-61-3—is critical for maintaining JNK inhibitory activity within this chemotype.
| Evidence Dimension | JNK1 kinase inhibition (LANTHA assay) IC50 |
|---|---|
| Target Compound Data | 9.1 μM (for BI-90H8, a close analog sharing the 4-methoxybenzyl-thiadiazole core with the target compound) |
| Comparator Or Baseline | BI-90E2 (benzyl-thiadiazole analog): No significant inhibition up to 25 μM |
| Quantified Difference | BI-90H8 is at least >2.7-fold more potent; BI-90E2 is essentially inactive at comparable concentrations. |
| Conditions | In vitro JNK1 kinase activity assay (LANTHA); values are means of at least three experiments. |
Why This Matters
This comparison validates the procurement of a compound containing a 4-methoxybenzyl group over a simpler benzyl analog for JNK-targeted research, as the substitution directly impacts inhibitory potency.
- [1] De, S. K., Stebbins, J. L., Chen, L. H., et al. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 2010, 18(2), 590-603. Table 1. View Source
